CDK9 Inhibition Potency and Broad-Spectrum Selectivity Profile vs. Dinaciclib and Palbociclib
Alvocidib exhibits a unique CDK inhibition profile characterized by potent CDK9 inhibition (IC50 = 6 nM) with concomitant activity against CDK4 (10 nM), CDK7 (23 nM), and CDK11 (57 nM) [1]. In contrast, the CDK inhibitor dinaciclib demonstrates a different selectivity signature (CDK2: 1 nM, CDK5: 1 nM, CDK1: 3 nM, CDK9: 4 nM), while the CDK4/6-selective inhibitor palbociclib shows minimal activity against CDK9 and CDK7 [2].
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | CDK9: 6 nM; CDK4: 10 nM; CDK7: 23 nM; CDK11: 57 nM |
| Comparator Or Baseline | Dinaciclib: CDK9: 4 nM; CDK2: 1 nM; CDK1: 3 nM. Palbociclib: CDK4/6-selective, minimal CDK9 inhibition |
| Quantified Difference | Alvocidib IC50 for CDK9 is 1.5-fold higher than dinaciclib (6 nM vs. 4 nM), but it retains significant potency against CDK4, CDK7, and CDK11, which are less potently inhibited by dinaciclib and not inhibited by palbociclib. |
| Conditions | In vitro kinase assays using recombinant CDK/cyclin complexes |
Why This Matters
This specific multi-CDK inhibition profile is mechanistically linked to both transcriptional repression and cell cycle arrest, a combination not achievable with more selective CDK9 or CDK4/6 inhibitors.
- [1] Asghar U, Witkiewicz AK, Turner NC, Knudsen ES. The history and future of targeting cyclin-dependent kinases in cancer therapy. Nat Rev Drug Discov. 2015;14(2):130-146. View Source
- [2] Chen P, Lee NV, Hu W, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. View Source
